molecular formula C21H26N4O4 B4585467 2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyloxy)ethyl]acetamide

2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyloxy)ethyl]acetamide

Cat. No. B4585467
M. Wt: 398.5 g/mol
InChI Key: ABCYNOXLDXYCCG-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that exhibit significant biological activity, often investigated for their therapeutic potentials. Its structure suggests a multifaceted approach to synthesis and a broad spectrum of chemical and physical properties worth exploring.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the Whol Ziegler reaction, Williamson reaction, and aminolysis, suggesting a complex synthesis pathway for our compound of interest as well. Such processes are pivotal in constructing the piperazine backbone, often requiring careful control of reaction conditions to ensure the desired configuration and yield (Li Ming-zhu, 2008).

Scientific Research Applications

Bioactive Compounds from Marine Actinobacteria

Studies on marine actinobacteria, specifically Streptomyces sp., have identified compounds with significant bioactivity. These studies highlight the potential of compounds derived from marine organisms in developing therapeutic agents, especially those with cytotoxic activities, which could be relevant for the research applications of the specified compound (Sobolevskaya et al., 2007).

Heterocyclic Compound Synthesis for Bioactivity

Research on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated significant anti-inflammatory and analgesic activities. This suggests a potential application area for the specified compound in the development of new therapeutic agents with specific bioactivity profiles (Abu‐Hashem et al., 2020).

Radiolabeled Antagonists for Neurotransmission Study

Research utilizing [18F]p-MPPF, a radiolabeled antagonist, for studying 5-HT1A receptors with PET imaging, underscores the importance of such compounds in neuroscience research, particularly in understanding serotonergic neurotransmission. This indicates that similar compounds, including the one specified, could be valuable in neuroscientific research, especially in imaging studies to understand brain function and disorders (Plenevaux et al., 2000).

Synthesis for Memory Enhancement Studies

Research on synthesizing compounds and studying their effects on memory enhancement, particularly in animal models, demonstrates the potential application of similar compounds in cognitive and neurological research. This suggests that the specified compound could have applications in studying and potentially treating cognitive impairments (Li Ming-zhu, 2008).

properties

IUPAC Name

2-[1-[(3-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-pyridin-3-yloxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-28-17-5-2-4-16(12-17)15-25-10-8-24-21(27)19(25)13-20(26)23-9-11-29-18-6-3-7-22-14-18/h2-7,12,14,19H,8-11,13,15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCYNOXLDXYCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCNC(=O)C2CC(=O)NCCOC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-methoxybenzyl)-3-oxopiperazin-2-yl]-N-[2-(pyridin-3-yloxy)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyloxy)ethyl]acetamide
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2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyloxy)ethyl]acetamide
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2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyloxy)ethyl]acetamide
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2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyloxy)ethyl]acetamide
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2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyloxy)ethyl]acetamide
Reactant of Route 6
2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyloxy)ethyl]acetamide

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